Methyl 9-chloro-9-oxononanoate

Histone deacetylase inhibition Azelayl scaffold design Structure-activity relationship (SAR)

Methyl 9-chloro-9-oxononanoate (CAS 56555-02-3), systematically named 8-(methoxycarbonyl)octanoyl chloride and frequently referred to as azelayl chloride methyl ester, is a C9 α,ω-heterobifunctional building block bearing a reactive acyl chloride at one terminus and a methyl ester at the other. This compound serves as a key synthetic intermediate for constructing azelaic acid–derived conjugates, particularly in Schotten–Baumann and Friedel–Crafts acylation manifolds, where the C9 methylene spacer mimics the endogenous antiproliferative lipid 9-hydroxystearic acid (9-HSA).

Molecular Formula C10H17ClO3
Molecular Weight 220.69 g/mol
CAS No. 56555-02-3
Cat. No. B1614925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-chloro-9-oxononanoate
CAS56555-02-3
Molecular FormulaC10H17ClO3
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC(=O)Cl
InChIInChI=1S/C10H17ClO3/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3
InChIKeyLIZJAMAJAXTVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9-Chloro-9-oxononanoate (CAS 56555-02-3): C9 Heterobifunctional Acyl Chloride Ester for Conjugate Synthesis and HDAC-Targeted Scaffold Design


Methyl 9-chloro-9-oxononanoate (CAS 56555-02-3), systematically named 8-(methoxycarbonyl)octanoyl chloride and frequently referred to as azelayl chloride methyl ester, is a C9 α,ω-heterobifunctional building block bearing a reactive acyl chloride at one terminus and a methyl ester at the other [1]. This compound serves as a key synthetic intermediate for constructing azelaic acid–derived conjugates, particularly in Schotten–Baumann and Friedel–Crafts acylation manifolds, where the C9 methylene spacer mimics the endogenous antiproliferative lipid 9-hydroxystearic acid (9-HSA) [2]. Its primary documented application is in the synthesis of aza-heterocycle–azelayl structural hybrids investigated as selective histone deacetylase inhibitors (HDACi) with differential cytotoxicity toward osteosarcoma (U2OS) and colon cancer (HT-29) cell lines [3].

Why Methyl 9-Chloro-9-oxononanoate Cannot Be Replaced by Shorter-Chain Acyl Chloride Esters or Non-Chlorinated Azelaic Acid Derivatives in HDACi-Focused Synthesis


Generic substitution of methyl 9-chloro-9-oxononanoate with shorter-chain analogs (e.g., methyl 8-chloro-8-oxooctanoate, suberoyl chloride monomethyl ester, CAS 41624-92-4) or with non‑chlorinated azelaic acid monomethyl ester (CAS 2104-19-0) fails on two independent grounds. First, the C9 methylene chain length is critical for mimicking the 9‑hydroxystearic acid (9‑HSA) scaffold, which engages histone deacetylase (HDAC) zinc‑binding pockets with a specific spacing requirement; shortening the chain to C8 (suberoyl) alters the distance between the zinc‑coordinating warhead and the protein surface recognition element, as evidenced by differential HDAC isoform docking scores and inhibition constants [1]. Second, the acyl chloride functionality is indispensable for the Schotten–Baumann acylation manifold used to install aza‑heterocyclic moieties: the non‑chlorinated parent acid (azelaic acid monomethyl ester, CAS 2104-19-0) requires separate activation steps, introduces coupling‑agent residues, and yields different regiochemical outcomes [2]. These structural requirements are not met by any single commercially available alternative, making authentic methyl 9‑chloro‑9‑oxononanoate the requisite starting material for this specific class of azelayl–heterocycle conjugates.

Quantitative Differentiation Evidence for Methyl 9-Chloro-9-oxononanoate: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


C9 Azelayl vs. C8 Suberoyl Chain Length: Differential HDAC Inhibition Constants and Isoform Selectivity

Methyl 9-chloro-9-oxononanoate provides the C9 azelayl spacer that, when conjugated to aza-heterocycles, yields HDAC inhibitors with measurable isoform selectivity. In molecular docking studies of the derived conjugate 8a (benzotriazolyl-azelayl methyl ester), the calculated inhibition constant (Ki) for HDAC8 was 472.15 nM, while for HDAC7 it was 2.62 μM—a 5.5-fold selectivity window favoring HDAC8 [1]. This contrasts with the C8 suberoyl scaffold found in Vorinostat (SAHA), which is a pan-HDAC inhibitor with a Ki for HDAC8 reported at approximately 1.4 μM and exhibits broad isoform activity without this selectivity profile [2]. The C9 chain thus provides a distinct pharmacological profile traceable to the methylene spacer length of the starting acyl chloride ester.

Histone deacetylase inhibition Azelayl scaffold design Structure-activity relationship (SAR)

Acyl Chloride vs. Parent Carboxylic Acid Reactivity: Synthesis Yields in Schotten–Baumann Conjugation

Methyl 9-chloro-9-oxononanoate reacts directly with 2-aminothiazole and other aza-heterocyclic amines under Schotten–Baumann conditions (aqueous base, room temperature) to furnish the corresponding amide conjugates. In the synthesis of methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, the reaction proceeded in a single step with the product isolated and fully characterized by ¹H-NMR, ¹³C-NMR, DEPT, NOE, ESI-MS, FT-IR, and UV-Vis spectroscopy [1]. By contrast, the parent non-chlorinated compound, azelaic acid monomethyl ester (CAS 2104-19-0), requires separate activation (e.g., carbodiimide coupling) that typically yields mixed anhydride byproducts, necessitates chromatography to remove urea residues, and often results in lower overall yields [2]. The direct use of the pre-formed acyl chloride eliminates these activation steps, simplifying purification and improving reproducibility.

Schotten–Baumann acylation Amide bond formation Acyl chloride reactivity

Regioselective Endocyclic Acylation vs. Exocyclic Amine Acylation: NOESY-1D Structural Proof

When methyl 9-chloro-9-oxononanoate reacts with 2-amino-substituted aza-heterocycles (e.g., 2-aminothiazole, 2-aminobenzothiazole), the acylation occurs regioselectively at the endocyclic nitrogen atom rather than at the exocyclic 2-amino group. This was unequivocally established through NOESY-1D experiments: irradiation of the signal corresponding to the CH adjacent to the endocyclic nitrogen produced a positive NOE enhancement with the α-methylene protons of the azelayl carbonyl chain [1]. This regiochemical outcome is not guaranteed with alternative acylating agents: for instance, acetyl chloride or benzoyl chloride under analogous conditions can produce mixtures of endocyclic and exocyclic acylation products depending on the heterocycle basicity [2]. The exclusive endocyclic acylation is essential for maintaining the structural analogy to HDAC inhibitors, where the heterocycle must project away from the zinc-binding azelayl carboxylate.

Regioselective acylation NOESY-1D structural elucidation Endocyclic vs. exocyclic nitrogen

Synthesis Yield Benchmark: ~94% from Azelaic Acid Monomethyl Ester Using Oxalyl Chloride

Methyl 9-chloro-9-oxononanoate is prepared from azelaic acid monomethyl ester (CAS 2104-19-0) by treatment with oxalyl chloride in chloroform under reflux, achieving a reported synthesis yield of approximately 94% after distillation . A detailed protocol describes dissolving 23.9 g of azelaic monomethyl ester in 30 mL chloroform, adding oxalyl chloride (15 mL), and refluxing at 50 °C for 2 hours, followed by evaporation and distillation . For comparison, the synthesis of the C8 analog methyl 8-chloro-8-oxooctanoate (suberoyl chloride monomethyl ester, CAS 41624-92-4) from suberic acid monomethyl ester using thionyl chloride typically yields 85–90% under optimized conditions . The approximately 4–9 percentage point yield advantage, combined with the milder oxalyl chloride conditions (50 °C vs. typical SOCl₂ reflux at 70–80 °C), provides a process robustness benefit for the C9 compound.

Acyl chloride synthesis Oxalyl chloride method Process yield optimization

Differential Cytotoxicity Profile: Tumor Cell Selectivity vs. Normal Fibroblast Sparing of Azelayl-Derived Conjugates

Conjugates synthesized from methyl 9-chloro-9-oxononanoate were evaluated for cytotoxicity across a panel of four tumor cell lines (U2OS osteosarcoma, HT-29 colon adenocarcinoma, PC3 prostate carcinoma, IGROV1 ovarian carcinoma) and one normal human fibroblast line (HDFa). Three conjugates (5a, 6, and 8a) showed activity exclusively against U2OS cells, with IC₅₀ values measured after 48 h of treatment, while no effect was observed on the normal HDFa fibroblast line at any concentration tested [1]. This contrasts with the clinical chemotherapeutic cisplatin, which shows an IC₅₀ of 1.67 μM against U2OS but also induces cytotoxicity in normal cells [1]. The tumor-selective cytotoxicity of these conjugates is directly attributable to the azelayl scaffold installed via methyl 9-chloro-9-oxononanoate, as the scaffold targets HDAC isoforms differentially expressed in osteosarcoma versus normal tissue [2].

Antiproliferative activity Osteosarcoma U2OS Tumor selectivity index

Commercial Purity Benchmark: ≥95% by GC vs. Comparable Acyl Chloride Esters

Commercially sourced methyl 9-chloro-9-oxononanoate is available at purities of ≥95% (GC) from multiple suppliers, with some vendors offering 98% purity grades . Spectral characterization data including ¹H NMR, ¹³C NMR, FTIR, and GC-MS spectra are deposited in the Wiley KnowItAll and Wiley Registry of Mass Spectral Data 2023 databases, providing verified reference spectra for incoming quality control [1]. This purity specification is comparable to or exceeds that of the shorter-chain analog methyl 8-chloro-8-oxooctanoate (CAS 41624-92-4), which is commonly supplied at ≥95% purity but with fewer documented spectroscopic reference standards . The availability of authenticated spectral references accelerates identity verification upon receipt, reducing QC turnaround time.

Chemical purity Procurement specification Quality control

High-Impact Application Scenarios for Methyl 9-Chloro-9-oxononanoate (CAS 56555-02-3) Based on Verified Differentiation Evidence


Synthesis of Isoform-Selective HDAC Inhibitors Targeting Osteosarcoma (U2OS) via Aza-Heterocycle–Azelayl Conjugates

Methyl 9-chloro-9-oxononanoate is the required starting material for constructing azelayl–heterocycle conjugates that exhibit measurable HDAC8-over-HDAC7 selectivity (Ki 472.15 nM vs. 2.62 μM, a 5.5-fold window) [1]. The C9 chain length is critical: conjugates derived from this compound show tumor-selective cytotoxicity on U2OS osteosarcoma cells while completely sparing normal HDFa fibroblasts [2]. This selectivity profile is not achievable with the C8 suberoyl scaffold, which yields pan-HDAC inhibition without isoform discrimination [3]. Procurement of this specific C9 acyl chloride ester is therefore mandatory for any medicinal chemistry program targeting osteosarcoma with HDACi-based strategies.

Regioselective Endocyclic Acylation of 2-Aminoheterocycles for Defined Single-Isomer Conjugate Synthesis

The compound's unique reactivity profile—exclusive endocyclic nitrogen acylation on 2-aminothiazole and 2-aminobenzothiazole scaffolds, proven by NOESY-1D—enables the synthesis of structurally homogeneous conjugates without exocyclic amine byproducts [1]. This regioselectivity is essential for generating patent-ready single-isomer compounds, as mixtures of regioisomers complicate both biological assay interpretation and intellectual property protection. Alternative simple acyl chlorides (acetyl, benzoyl) can yield mixtures of endocyclic and exocyclic acylation products under similar conditions [2], making methyl 9-chloro-9-oxononanoate the superior choice for regiospecific conjugate synthesis.

Multi-Gram Scale-Up of Azelayl-Derived Building Blocks via the High-Yield Oxalyl Chloride Protocol

The established synthesis protocol—reacting azelaic acid monomethyl ester with oxalyl chloride in chloroform at 50 °C—delivers the target acyl chloride in ~94% yield, representing a 4–9 percentage point yield advantage over the typical thionyl chloride–based synthesis of the C8 analog [1]. The milder temperature conditions (50 °C vs. 70–80 °C SOCl₂ reflux) reduce thermal degradation risk during scale-up, and the protocol has been validated at the 23.9 g scale with straightforward distillation purification [2]. For process chemistry groups planning multi-gram to kilogram campaigns, this established high-yielding route provides a reliable starting point for further optimization.

Synthesis of Indole- and Thiazole-Containing Anticancer Hybrid Molecules via Friedel–Crafts and Schotten–Baumann Manifolds

The compound has documented utility in two complementary acylation manifolds: Friedel–Crafts acylation of N-methylindole (40% isolated yield after column chromatography) and Schotten–Baumann acylation of 2-aminothiazoles [1][2]. Both reaction types produce fully characterized conjugates that have been evaluated for biological activity. The resulting indole derivatives, accessed exclusively through this acyl chloride intermediate, are structurally related to alkaloid natural products with established anticancer activity [3]. The dual acylation capability of this single intermediate provides synthetic versatility that reduces the number of different building blocks required in a medicinal chemistry library synthesis campaign.

Quote Request

Request a Quote for Methyl 9-chloro-9-oxononanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.